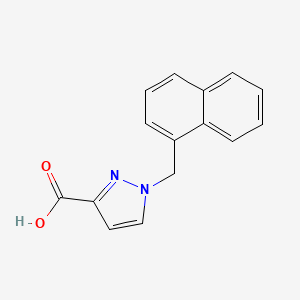

Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)-

Descripción

Pyrazole-3-carboxylic acid derivatives are a critical class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The compound 1-(1-naphthylmethyl)-1H-pyrazole-3-carboxylic acid features a pyrazole core substituted at the 1-position with a 1-naphthylmethyl group and at the 3-position with a carboxylic acid moiety.

Propiedades

Fórmula molecular |

C15H12N2O2 |

|---|---|

Peso molecular |

252.27 g/mol |

Nombre IUPAC |

1-(naphthalen-1-ylmethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)14-8-9-17(16-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,18,19) |

Clave InChI |

RNPJRZKGPUFXGO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Direct N-Alkylation of Pyrazole-3-Carboxylic Acid

The introduction of the 1-naphthylmethyl group at the pyrazole nitrogen can be achieved via nucleophilic alkylation. A common approach involves reacting pyrazole-3-carboxylic acid esters with 1-naphthylmethyl halides in the presence of a strong base. For example:

-

Esterification : Pyrazole-3-carboxylic acid is first converted to its ethyl ester using ethanol and concentrated sulfuric acid under reflux (yields: 72–96%).

-

Alkylation : The ester intermediate is treated with 1-naphthylmethyl bromide and a base (e.g., NaH or K2CO3) in aprotic solvents like DMF or THF. This step typically requires temperatures of 0–25°C and 12–24 hours.

-

Hydrolysis : The alkylated ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl. For instance, hydrolysis with 2M NaOH in ethanol at 80°C yields the final product.

Key Data :

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Esterification | H2SO4, EtOH, reflux, 12–24 h | 72–96 | |

| Alkylation | NaH/DMF, 0–25°C, 12–24 h | 50–70* | |

| Hydrolysis | 2M NaOH, EtOH, 80°C, 2–4 h | 80–92 |

*Estimated based on analogous reactions in.

Cyclocondensation of Hydrazines with 1,3-Diketones

Knorr Pyrazole Synthesis with Pre-Functionalized Reagents

The Knorr method involves condensing hydrazines with 1,3-diketones. To incorporate the 1-naphthylmethyl group, a pre-functionalized diketone or hydrazine is required:

-

Synthesis of 1-Naphthylmethylhydrazine : React 1-naphthylmethyl bromide with hydrazine hydrate in ethanol.

-

Cyclocondensation : Combine the hydrazine derivative with a 1,3-diketone (e.g., acetylacetone) in acetic acid or ethanol under reflux. For example, heating at 80–100°C for 6–12 hours yields the pyrazole core.

-

Oxidation : If the diketone lacks a carboxylic acid group, post-synthesis oxidation (e.g., KMnO4 in acidic conditions) introduces the carboxyl moiety.

Example :

3,5-Dimethyl-1H-pyrazole oxidizes to pyrazole-3,5-dicarboxylic acid using KMnO4 in water at 70–90°C (yield: 33%). Adapting this method with a 1-naphthylmethyl-substituted pyrazole could yield the target compound.

Post-Functionalization of Pyrazole Intermediates

Suzuki-Miyaura Coupling for Aryl Group Introduction

While not directly cited in the provided sources, Suzuki coupling could theoretically introduce the naphthyl group post-cyclization:

-

Synthesis of Halogenated Pyrazole : Prepare 1-bromo-1H-pyrazole-3-carboxylic acid via bromination.

-

Coupling Reaction : React with 1-naphthylboronic acid using Pd(PPh3)4 as a catalyst in a mixture of dioxane and aqueous Na2CO3 at 80–100°C.

Challenges :

-

Regioselectivity in bromination.

-

Stability of the carboxylic acid group under coupling conditions.

One-Pot Multicomponent Reactions

Modified Hantzsch Dihydropyrazole Synthesis

A one-pot approach using aldehydes, diketones, and hydrazines:

-

Reagents : 1-Naphthaldehyde, ethyl acetoacetate, and hydrazine hydrate.

-

Conditions : Ethanol, reflux, 6–8 hours. This forms a dihydropyrazole intermediate, which is oxidized to the pyrazole using MnO2 or DDQ.

-

Hydrolysis : Convert the ester to carboxylic acid via NaOH hydrolysis.

Advantages :

-

Fewer purification steps.

-

High atom economy.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The 1-position of pyrazole is less nucleophilic than the 2-position. To favor N1-alkylation:

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido pirazol-3-carboxílico, 1-(1-naftilmetil)-, experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo ácido carboxílico puede oxidarse para formar los derivados correspondientes.

Reducción: El compuesto puede reducirse para formar derivados de alcohol.

Sustitución: Los átomos de hidrógeno en el anillo de pirazol pueden sustituirse por varios grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro se utilizan a menudo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de pirazol sustituidos, que pueden exhibir diferentes propiedades farmacológicas y químicas .

Aplicaciones Científicas De Investigación

Biological Activities

Pyrazole-3-carboxylic acid derivatives exhibit a wide range of biological activities:

- Antioxidant Activity:

- Enzyme Inhibition:

- Antimicrobial Properties:

- Antitumor Activity:

Case Study 1: Antioxidant Evaluation

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-(2-Naphthyl)-1-phenylpyrazole | 15 | Scavenging free radicals |

| Pyrazole derivative X | 10 | Inhibition of lipid peroxidation |

This table summarizes the antioxidant activity of different pyrazole derivatives, indicating their potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Enzyme Inhibition

This data illustrates the effectiveness of various pyrazole derivatives as MAGL inhibitors, highlighting their therapeutic potential in pain management and inflammation control.

Mecanismo De Acción

El mecanismo de acción del ácido pirazol-3-carboxílico, 1-(1-naftilmetil)-, implica su interacción con varios objetivos moleculares y vías. El compuesto puede inhibir enzimas específicas, modular las actividades de los receptores e interferir con las vías de señalización celular. Por ejemplo, puede actuar como un inhibidor de las quinasas de proteínas, que desempeñan un papel crucial en la proliferación y supervivencia celular .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Pyrazole Ring

Position 1 Substitutions

- This substituent is distinct from simpler aryl groups like phenyl, as seen in 1-phenylpyrazole-4-carboxaldehyde .

- 1-Methyl Group : In 1-methyl-1H-pyrazole-3-carboxylic acid , the methyl group reduces steric hindrance, favoring solubility in polar solvents .

Position 3 Substitutions

- Carboxylic Acid: Enhances hydrogen-bonding capacity and acidity (predicted pKa ~3–4), critical for salt formation and bioavailability. This contrasts with esters (e.g., Pyrazole-3-carboxylic acid, 1-(3-chloro-2-cyanophenyl)-5-methyl-ethyl ester), which improve lipophilicity but reduce reactivity .

- Trifluoromethyl Group : In 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid , electron-withdrawing effects increase acidity and metabolic stability .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Predicted pKa | Key Properties |

|---|---|---|---|---|

| 1-(1-Naphthylmethyl)-pyrazole-3-carboxylic acid | C₁₅H₁₂N₂O₂ | 252.27 | ~3.5–4.0 | Low solubility in water; high aromaticity |

| 1-Methyl-1H-pyrazole-3-carboxylic acid | C₅H₆N₂O₂ | 126.12 | ~3.7 | Moderate solubility in polar solvents |

| 1-(Cyclobutylmethyl)-3-methyl-pyrazole-5-carboxylic acid | C₁₀H₁₄N₂O₂ | 194.23 | ~3.7 | Flexible substituent; moderate logP |

| 1-(2-Chlorophenyl)-3-(4-isobutylphenyl)-pyrazole-5-carboxylic acid | C₂₀H₁₉ClN₂O₂ | 366.83 | ~3.5 | High steric bulk; lipophilic |

Actividad Biológica

Pyrazole derivatives, particularly pyrazole-3-carboxylic acids, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- , summarizing key findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Synthesis

The compound Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- features a pyrazole ring substituted with a carboxylic acid group and a naphthylmethyl moiety. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications to enhance biological activity .

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from pyrazole-3-carboxylic acid have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. One study reported that a derivative exhibited a COX-2 selectivity index of 9.31, indicating its potential as a safer anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole-3-carboxylic acid derivatives has also been investigated. For example, certain derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some compounds were reported as low as 32 µg/mL against Bacillus cereus, suggesting strong antibacterial potential .

3. Anticancer Potential

Pyrazole compounds have been evaluated for their anticancer properties as well. A study highlighted that specific derivatives could induce apoptosis in cancer cell lines through the modulation of cell signaling pathways . The structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring significantly influenced the anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of electron-withdrawing groups on the aromatic rings has been correlated with enhanced inhibitory effects against target enzymes such as COX-2 and various bacterial strains .

| Compound ID | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 125a | 125a | Anti-inflammatory | 60.56 |

| 125b | 125b | Anti-inflammatory | 57.24 |

| 10 | !(link_to_structure) | Antibacterial | 32 |

Case Study 1: Inhibition of COX Enzymes

In a controlled study involving rat models, several pyrazole derivatives were tested for their ability to reduce carrageenan-induced paw edema. The most potent compound exhibited an edema inhibition percentage of 71%, significantly outperforming traditional treatments like diclofenac sodium .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial effects of various pyrazole derivatives against clinical isolates. Compounds with specific substitutions on the pyrazole ring showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .

Q & A

Q. What are common synthetic routes for preparing pyrazole-3-carboxylic acid derivatives with naphthylmethyl substituents?

Methodological Answer: Pyrazole-3-carboxylic acid derivatives are typically synthesized via cyclocondensation or tandem reactions. For example:

- Condensation Reactions : Ethyl pyrazole-3-carboxylate derivatives can react with aryl halides (e.g., 1-chloro-4-(chloromethyl)benzene) in acetonitrile under reflux with potassium carbonate as a base, yielding substituted pyrazoles in ~82% yield .

- Tandem Reactions : 4-(Azidomethyl)pyrazole-3-carboxylates react with cyanoacetamides in THF using t-BuOK to form polycyclic diazepine derivatives, demonstrating the versatility of pyrazole intermediates in heterocyclic chemistry .

- Naphthylmethyl Incorporation : Coupling reactions with 1-naphthylmethyl halides or aldehydes under nucleophilic or electrophilic conditions are standard for introducing the naphthyl group .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography : Used to resolve bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in pyrazole-carboxylate crystals) .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, aromatic protons of the naphthyl group appear as multiplet signals in δ 7.2–8.5 ppm .

- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies of pyrazole-3-carboxylic acid derivatives?

Methodological Answer:

- Bioactivity Screening : Use standardized assays (e.g., in vitro cytotoxicity against human cancer cell lines like PC-3 or LNCaP) to compare activity across derivatives. For example, some pyrazoles show anticancer activity via apoptosis induction , while others are inactive due to poor solubility or metabolic instability .

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate pharmacophores. Computational modeling (e.g., docking studies) can predict binding affinities to target proteins .

- Metabolic Profiling : Assess stability in liver microsomes or plasma to identify degradation pathways (e.g., ester hydrolysis) that may explain discrepancies .

Q. What strategies optimize reaction yields for pyrazole-3-carboxylic acid derivatives under conflicting literature conditions?

Methodological Answer:

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. DBU) or transition-metal catalysts (e.g., Pd for cross-couplings) to enhance regioselectivity. achieved 82% yield using K₂CO₃ in acetonitrile .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) often improve cyclization efficiency compared to protic solvents .

- Temperature Control : Reflux conditions (e.g., 80°C in THF) versus microwave-assisted synthesis can reduce side reactions .

Q. How can researchers evaluate the stability and decomposition pathways of this compound under experimental storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC or TLC. Carboxylic acids are prone to decarboxylation at elevated temperatures .

- Incompatibility Testing : Avoid storage with strong oxidizers (e.g., peroxides) or bases, which may hydrolyze ester groups or form salts .

- Solid-State Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or melting point shifts indicative of instability .

Data Contradiction Analysis

Q. Why do some pyrazole-3-carboxylates exhibit NO-releasing activity while others do not?

Methodological Answer:

- Functional Group Influence : Derivatives with diazeniumdiolate moieties (e.g., -NONOate) release NO, while unmodified carboxylates lack this capability. Substituents like nitro or fluoro groups may quench NO release via electron-withdrawing effects .

- Assay Sensitivity : Use chemiluminescence or Griess reagent to quantify NO levels at physiological pH (7.4), as acidic conditions may artificially enhance release .

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Verification : Recrystallize the compound from ethyl acetate/hexane and confirm purity via elemental analysis (>95%) .

- Polymorphism Screening : Characterize crystal forms (e.g., hydrates vs. anhydrates) using XRPD, as different polymorphs have distinct melting points .

- Spectral Calibration : Ensure NMR and IR instruments are calibrated with reference standards (e.g., TMS for NMR) to minimize instrumental variability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole-3-Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclocondensation | t-BuOK, THF, 25°C | 60–75% | |

| Nucleophilic Substitution | K₂CO₃, acetonitrile, reflux | 82% | |

| Naphthylmethyl Coupling | 1-Naphthylmethyl bromide, DMF, 80°C | 70% |

Q. Table 2. Stability Assessment Protocol

| Parameter | Test Condition | Analytical Method |

|---|---|---|

| Thermal Stability | 60°C, 1 week | HPLC |

| Hydrolytic Stability | pH 7.4 buffer, 37°C, 48 hrs | TLC/UV-Vis |

| Photostability | UV light (254 nm), 72 hrs | NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.